Feng L3-prpr2

Description

Significance of Asymmetric Catalysis in Modern Organic Synthesis

Asymmetric catalysis is a critical tool in organic chemistry that enables the selective synthesis of one enantiomer of a chiral molecule over its mirror image. fiveable.me The significance of this capability cannot be overstated, particularly in the pharmaceutical industry, where the two enantiomers of a drug can exhibit vastly different biological activities. One enantiomer may be therapeutically beneficial, while the other could be inactive or even harmful. fiveable.me Consequently, the ability to produce single-enantiomer drugs is often a regulatory requirement and is crucial for ensuring patient safety and drug efficacy. bohrium.com Beyond pharmaceuticals, asymmetric catalysis is indispensable for the synthesis of agrochemicals, fragrances, and advanced materials where specific stereoisomers are required for desired functions. lidsen.combohrium.com This field has revolutionized the way complex chiral molecules are synthesized, moving away from less efficient methods like the resolution of racemic mixtures. bohrium.com

Historical Development and Evolution of Chiral Ligands in Metal-Catalyzed Transformations

The journey of asymmetric catalysis is intrinsically linked to the evolution of chiral ligands. Early efforts in the 1960s marked the beginning of this scientific endeavor. lidsen.com Over the decades, a vast number of chiral ligands have been designed and synthesized, leading to significant breakthroughs. chinesechemsoc.org A guiding principle in early ligand design was the necessity of a rigid conformational scaffold to ensure effective stereochemical control. rsc.org This led to the development of several "privileged" ligand families, such as those based on BINOL (1,1'-bi-2-naphthol) and Salen (N,N'-bis(salicylidene)ethylenediamine), which have been successfully applied in a wide range of asymmetric transformations. nih.gov Historically, these privileged ligands predominantly relied on coordination with metal centers through phosphorus or nitrogen atoms. rsc.org The development of N,N'-dioxide ligands challenged this paradigm, demonstrating that oxygen-based coordination could also lead to highly effective and privileged chiral catalysts. rsc.org

Architectural Features and Catalytic Potential of N,N'-Dioxide Ligands

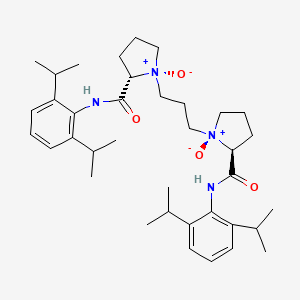

Chiral N,N'-dioxide ligands, particularly those developed by the Feng group, are characterized by a unique C2-symmetric structure. These ligands are typically synthesized from readily available chiral amino acids and amines, making them accessible and cost-effective. rsc.orgrsc.org A key architectural feature is their composition of a tertiary amino oxide-amide backbone connected by a flexible spacer, such as a straight-chain alkyl group. rsc.orgresearchgate.net This inherent flexibility was initially seen as a departure from the established principle of ligand rigidity. cas.cnrsc.org

However, this conformational adaptability has proven to be an advantage. These tetradentate ligands coordinate to a metal ion through their four oxygen atoms, creating a non-planar and highly tunable chiral environment around the metal center. rsc.orgnih.gov This coordination generates an octahedral tricyclometalated Lewis acid catalyst that can effectively activate substrates and control the stereochemical outcome of a reaction. nih.gov The structural modularity of these ligands, allowing for easy modification of the chiral backbone, linker, and amide substituents, provides a powerful tool to fine-tune the catalyst for a specific transformation. scu.edu.cn This versatility has unlocked a broad spectrum of asymmetric reactions, including various cycloadditions, Michael additions, and ene reactions. chinesechemsoc.orgnih.gov

Contextualizing Feng L3-PrPr2 within the Landscape of Chiral N,N'-Dioxide Ligands

This compound is a specific and representative member of the proline-derived chiral N,N'-dioxide ligand family. sciengine.comnih.gov Its systematic name is (2S,2'S)-1,1'-(propane-1,3-diyl)bis(2-((2,6-diisopropylphenyl)carbamoyl)pyrrolidine 1-oxide). weibosci.comsigmaaldrich.com The "L3" designation in its name refers to the propane-1,3-diyl linker connecting the two proline-based units, and "prpr2" indicates the presence of bulky 2,6-diisopropylphenyl groups on the amide nitrogen atoms. weibosci.comsigmaaldrich.com

This ligand, in combination with various metal salts like scandium(III) triflate (Sc(OTf)₃) or indium(III) salts, forms highly active and enantioselective catalysts. sigmaaldrich.comsigmaaldrich.com The bulky diisopropylphenyl groups play a crucial role in creating a well-defined chiral pocket that effectively shields one face of the coordinated substrate, thereby directing the approach of the incoming reagent and ensuring high stereoselectivity. sciengine.com

The efficacy of this compound has been demonstrated in a variety of challenging asymmetric transformations. For example, the Sc(OTf)₃/L3-prpr2 complex has been successfully employed in the asymmetric 1,3-dipolar cycloaddition of α-diazoesters with exocyclic eneones, affording chiral spiro-pyrazolines with excellent diastereo- and enantioselectivities. sciengine.com In studies on the vinylogous conjugate addition of butenolide to 2-ester chromones, the L-proline-derived L3-PrPr2 was found to provide superior yield and diastereoselectivity compared to other derivatives like those derived from L-ramipril or L-pipecolic acid. nih.gov These research findings underscore the privileged nature of the this compound ligand and its significant contribution to the toolbox of synthetic organic chemists.

Data on this compound

| Property | Value | Source |

| Chemical Formula | C₃₇H₅₆N₄O₄ | sigmaaldrich.comdv-expert.org |

| Molar Mass | 620.86 g/mol | sigmaaldrich.comdv-expert.org |

| CAS Number | 945564-85-2 | sigmaaldrich.comdv-expert.org |

| Appearance | Powder | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 154-159 °C | sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C37H56N4O4 |

|---|---|

Molecular Weight |

620.9 g/mol |

IUPAC Name |

(1R,2S)-N-[2,6-di(propan-2-yl)phenyl]-1-[3-[(1R,2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoyl]-1-oxidopyrrolidin-1-ium-1-yl]propyl]-1-oxidopyrrolidin-1-ium-2-carboxamide |

InChI |

InChI=1S/C37H56N4O4/c1-24(2)28-14-9-15-29(25(3)4)34(28)38-36(42)32-18-11-20-40(32,44)22-13-23-41(45)21-12-19-33(41)37(43)39-35-30(26(5)6)16-10-17-31(35)27(7)8/h9-10,14-17,24-27,32-33H,11-13,18-23H2,1-8H3,(H,38,42)(H,39,43)/t32-,33-,40+,41+/m0/s1 |

InChI Key |

GRKRBQGUOZNATH-WXKUUGAPSA-N |

Isomeric SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)[C@@H]2CCC[N@+]2(CCC[N@@+]3(CCC[C@H]3C(=O)NC4=C(C=CC=C4C(C)C)C(C)C)[O-])[O-] |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2CCC[N+]2(CCC[N+]3(CCCC3C(=O)NC4=C(C=CC=C4C(C)C)C(C)C)[O-])[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Structural Characterization of Feng L3 Prpr2 and Derivatives

Synthesis Pathways for Chiral N,N'-Dioxide Ligand L3-PrPr2

The synthesis of C₂-symmetric chiral N,N'-dioxide ligands like L3-PrPr2 is typically achieved through a straightforward process utilizing readily available amino acids and amines. researchgate.netrsc.org These ligands are characterized by a tertiary amino oxide–amide backbone and a straight-chain alkyl spacer. researchgate.netrsc.org The general synthetic strategy allows for the creation of a diverse library of these ligands, enabling the fine-tuning of their catalytic properties. researchgate.netrsc.org

Enantiomeric Purity Assessment and Stereochemical Integrity

The enantiomeric purity of chiral compounds like L3-PrPr2 is crucial for their effectiveness in asymmetric catalysis. Various analytical techniques are employed to assess this purity, including high-performance liquid chromatography (HPLC) on a chiral stationary phase, polarimetry, and nuclear magnetic resonance (NMR) spectroscopy. amazonaws.comgoogle.comjuniperpublishers.com For instance, HPLC can be used to separate and quantify the enantiomers, providing a direct measure of the enantiomeric excess (ee). juniperpublishers.comchinesechemsoc.org The stereochemical integrity of the ligand is vital as it directly influences the stereochemical outcome of the catalyzed reaction.

Systematic Structural Modifications of L3-PrPr2 for Tuned Catalytic Performance

The catalytic performance of N,N'-dioxide ligands can be systematically tuned by modifying their structure. longdom.orgmdpi.com These modifications can influence the steric and electronic properties of the ligand, thereby affecting the activity and selectivity of the resulting catalyst. longdom.orgmdpi.comthe-innovation.org

Influence of the Chiral Amino Acid Backbone on Ligand Properties

The choice of the chiral amino acid backbone is a critical determinant of the ligand's properties and, consequently, its catalytic performance. longdom.org The inherent chirality of the amino acid creates a specific chiral environment around the metal center in the catalyst complex. longdom.org For example, L-proline-derived ligands like L3-PrPr2 have demonstrated high efficiency in certain asymmetric reactions. chinesechemsoc.orgchinesechemsoc.org The rigidity and conformation of the amino acid backbone can significantly impact the enantioselectivity of the catalyzed reaction.

Impact of Anilide Substituents on Steric and Electronic Profiles

The substituents on the anilide portion of the ligand play a significant role in defining the steric and electronic environment of the catalytic pocket. longdom.org For instance, the bulky 2,6-diisopropylphenyl groups in L3-PrPr2 create significant steric hindrance, which can be crucial for achieving high enantioselectivity by controlling the approach of the substrates to the catalytic center. semanticscholar.org Modifying these substituents allows for the fine-tuning of the ligand's electronic properties, which in turn can influence the Lewis acidity of the metal center in the catalyst complex. longdom.org

Optimization of Alkyl Linker Length in N,N'-Dioxide Design

The length of the alkyl linker connecting the two N,N'-dioxide units is another key parameter that can be optimized for improved catalytic performance. nih.gov The linker length affects the geometry and flexibility of the ligand, which in turn influences the coordination environment around the metal ion. semanticscholar.org Studies have shown that varying the length of the carbon tether can impact both the geography and the electronic nature of the catalyst, leading to distinct activities and stereoselectivities. semanticscholar.org For example, in certain reactions, ligands with different linker lengths, such as L3-PrPr2, L4-PrPr2, and L5-PrPr2, have shown varying levels of enantioselectivity. nih.gov

Coordination Chemistry and Catalyst Precursor Formation with Transition Metals

Chiral N,N'-dioxide ligands like L3-PrPr2 act as neutral tetradentate ligands, capable of coordinating with a wide variety of transition metal ions to form stable complexes. researchgate.netrsc.orglibretexts.org These ligands typically coordinate to the metal center through the two N-oxide oxygen atoms and the two amide oxygen atoms, often resulting in a non-planar cis-α configuration. researchgate.netrsc.org The formation of these coordination complexes is a crucial step in generating active catalyst precursors for asymmetric reactions. lumenlearning.com The coordination of the ligand can enhance the solubility of the metal salt in organic solvents, a key factor for homogeneous catalysis. chinesechemsoc.org The resulting metal complexes, such as those formed with Sm(III), Co(II), and Er(III), have been shown to be effective catalysts in a range of asymmetric transformations. chinesechemsoc.orgchinesechemsoc.orgnih.govrsc.org

Investigation of Metal-Ligand Stoichiometry and Coordination Geometry

The catalytic activity of Feng L3-PrPr2 is realized upon its coordination to a metal center. The stoichiometry of the resulting metal-ligand complex and its coordination geometry are crucial determinants of its catalytic efficacy and stereoselectivity.

In numerous studies employing this compound and its derivatives in asymmetric catalysis, the active catalytic species is typically generated in situ by mixing the ligand with a metal salt in a 1:1 molar ratio. rsc.orgnih.gov This suggests the formation of a 1:1 metal-ligand complex as the predominant catalytically active species. Spectroscopic methods such as the mole-ratio method and Job's plot are standard techniques used to determine the stoichiometry of metal-ligand complexes in solution. libretexts.orgasdlib.orgpesrsncollege.edu.in These methods involve monitoring a physical property, like absorbance, while varying the molar ratio of the metal and ligand. The point of maximum deviation often corresponds to the stoichiometric ratio of the complex formed. pesrsncollege.edu.in

X-ray crystallography provides definitive insights into the solid-state structure and coordination geometry of these metal-ligand complexes. While a specific crystal structure for a this compound metal complex was not found in the provided search results, analysis of related N,N'-dioxide-metal complexes reveals common structural motifs. These ligands typically act as neutral tetradentate ligands, coordinating to the metal center through the two N-oxide oxygen atoms and the two amide carbonyl oxygen atoms. capes.gov.br This coordination often results in a non-planar cis-α configuration around the metal. capes.gov.br For instance, X-ray analysis of a Co(II)/L3-PePr2 complex, a related N,N'-dioxide ligand, has been used to rationalize the stereochemical outcome of the catalyzed reaction. rsc.org The geometry of the resulting complex, which can be influenced by the specific metal ion and the ligand's structural features (like the linker length and amino acid backbone), creates a well-defined chiral pocket around the metal center, which is key to achieving high enantioselectivity. rsc.org

Comparative Analysis of Various Metal Counterions in L3-PrPr2 Catalysis

The choice of the metal counterion plays a pivotal role in the catalytic performance of the this compound ligand system. Different metal ions, with their distinct Lewis acidities, ionic radii, and coordination preferences, can significantly influence the reactivity and stereoselectivity of the resulting catalyst. The versatility of this compound is demonstrated by its effective use in combination with a range of metal salts, including those of scandium (Sc), cobalt (Co), and erbium (Er).

In the asymmetric addition of thiols to silyl (B83357) glyoxylates, the Er(OTf)₃/L3-PrPr2 complex was shown to promote the reaction, affording the product in 85% yield with 49% enantiomeric excess (ee). nih.gov A comparative study in the same reaction highlighted the superiority of other metal-ligand combinations under the tested conditions, indicating the nuanced interplay between the metal, ligand, and substrates. nih.gov

A study on the asymmetric scu.edu.cnchim.it-sigmatropic rearrangement of allylic selenides with α-diazo pyrazoleamides found that a Co(II)/L3-PrPr2 complex was effective, providing the product in 92% yield with 90% ee. chim.it This demonstrates the utility of the Co(II) complex of L3-PrPr2 in controlling the stereochemistry of this transformation.

In the context of the vinylogous addition of butenolide to 2-ester chromones, the L3-PrPr2/Sc(OTf)₃ complex was initially tested, delivering the product with good enantioselectivity (94% ee). cas.cn However, further optimization revealed that other derivatives of the Feng ligand could provide even better results under modified conditions. cas.cn This underscores the importance of fine-tuning both the ligand structure and the metal counterion to achieve optimal performance for a specific reaction.

The following interactive table provides a summary of research findings detailing the performance of this compound and its derivatives with various metal counterions in different asymmetric reactions.

Table 1: Comparative Catalytic Performance of this compound and Derivatives with Various Metal Counterions

| Reaction Type | Ligand | Metal Counterion | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Addition of thiol to silyl glyoxylate (B1226380) | L3-PrPr2 | Er(OTf)₃ | 85 | 49 | nih.gov |

| scu.edu.cnchim.it-Sigmatropic rearrangement | L3-PrPr2 | Co(II) | 92 | 90 | chim.it |

| Vinylogous addition | L3-PrPr2 | Sc(OTf)₃ | - | 94 | cas.cn |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (2S,2′S)-1,1′-(propane-1,3-diyl)bis(2-((2,6-diisopropylphenyl)carbamoyl)pyrrolidine 1-oxide) |

| Scandium trifluoromethanesulfonate |

| Cobalt(II) trifluoromethanesulfonate |

| Erbium trifluoromethanesulfonate |

| L3-PePr2 |

| Silyl glyoxylate |

| Benzyl (B1604629) mercaptan |

| Allylic selenide (B1212193) |

| α-Diazo pyrazoleamide |

| Butenolide |

| 2-Ester chromone |

| L3-RaPr2 |

| L3-PiPr2 |

| L3-PrMe2 |

| L3-PrEt2 |

| ortho-Quinone methide |

Mechanistic Insights into Feng L3 Prpr2 Mediated Asymmetric Catalysis

Proposed Catalytic Cycles and Intermediate Species Identification

While a universally applicable catalytic cycle for all Feng L3-PrPr2-mediated reactions does not exist, a general framework can be proposed based on its function as a chiral Lewis acid catalyst. The cycle typically commences with the coordination of the metal salt to the tetradentate L3-PrPr2 ligand, forming the active chiral Lewis acid complex. This complex then activates the substrate, often through bidentate coordination, which increases its reactivity towards the nucleophile and creates a defined chiral environment around the reaction center.

A key feature of the Feng N,N'-dioxide ligands is their ability to form stable complexes with a variety of metal ions, including those from the rare-earth, transition metal, and main-group elements. The catalytic cycle can be illustrated through the lens of an enantioselective addition of a nucleophile to an electrophile:

Catalyst Formation: The L3-PrPr2 ligand coordinates to a metal triflate salt, such as Er(OTf)₃ or Sc(OTf)₃, to form the active catalyst species. Linear effect studies for related N,N'-dioxide systems suggest that a monomeric 1:1 complex of the ligand and metal is often the primary catalytically active species. nih.gov

Substrate Activation: The electrophilic substrate coordinates to the metallic center of the chiral complex. This coordination, often in a bidentate fashion, lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile, making it more susceptible to nucleophilic attack.

Stereocontrolled Nucleophilic Attack: The chiral environment created by the L3-PrPr2 ligand, with its bulky 2,6-diisopropylphenyl groups, sterically directs the incoming nucleophile to one of the two enantiotopic faces of the electrophile. This step is crucial for establishing the stereochemistry of the product.

Product Formation and Catalyst Regeneration: After the nucleophilic addition, the resulting product-catalyst complex is formed. The product then dissociates from the complex, regenerating the active catalyst which can then enter a new catalytic cycle.

Identification of intermediate species in these rapid catalytic cycles is challenging. However, in related systems, the formation of N-iodo-intermediates has been confirmed by ¹H and ¹⁹F NMR spectroscopy in certain radical-mediated processes, lending support to the stepwise nature of these reactions. scribd.com

Computational Chemistry Approaches for Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of asymmetric catalytic reactions. These methods provide detailed insights into the geometries of reactants, intermediates, and transition states, as well as the associated energy landscapes.

Density Functional Theory (DFT) Calculations

For the broader class of Feng N,N'-dioxide ligands, DFT calculations have been instrumental in understanding reaction mechanisms and stereoselectivity. For instance, in para-Claisen rearrangements, DFT studies have revealed that the reaction pathway can diverge depending on the substrate; aryl allyl ethers that can stabilize an allyl cation may proceed through an allyl π-complex migration, whereas alkyl allyl ethers are more likely to follow a concerted ortho-Claisen/Cope rearrangement sequence. rsc.org

Although specific DFT studies focusing solely on the L3-PrPr2 ligand are not extensively documented in publicly available literature, the principles derived from its analogues are applicable. Such calculations would typically be used to:

Optimize the geometry of the L3-PrPr2-metal complex.

Model the coordination of the substrate to the catalyst.

Locate the transition state structures for the key stereodetermining step.

Calculate the activation energies for the pathways leading to the different stereoisomers of the product.

These computational findings help to rationalize the experimentally observed enantioselectivity and can guide the modification of the ligand structure to improve catalyst performance.

Stereochemical Control Mechanisms and Origin of Enantioselectivity

The high degree of enantioselectivity achieved with this compound catalysts stems from the specific three-dimensional arrangement of the ligand around the metal center, which dictates the orientation of the coordinated substrate and the trajectory of the incoming nucleophile.

Analysis of Key Transition States and Energy Barriers

The origin of enantioselectivity lies in the energy difference between the diastereomeric transition states leading to the (R) and (S) enantiomers of the product. The chiral L3-PrPr2 ligand creates a chiral pocket around the metal's active site. The substrate binds in a preferred orientation within this pocket to minimize steric repulsion and maximize favorable non-covalent interactions.

A plausible transition-state model, based on X-ray crystal structures of related N,N'-dioxide-metal complexes, suggests that the substrate adopts a bidentate coordination to the metal center. nih.gov In this arrangement, one of the bulky 2,6-diisopropylphenyl groups of the L3-PrPr2 ligand effectively shields one face of the substrate, leaving the other face exposed for the nucleophilic attack. The transition state that leads to the major enantiomer is lower in energy because it avoids significant steric clashes between the substrate and the ligand. The competing transition state, leading to the minor enantiomer, would involve unfavorable steric interactions, thus possessing a higher energy barrier.

Topographic Steric Maps of L3-PrPr2 Metal Complexes for Rational Catalyst Design

For the family of Feng N,N'-dioxide ligands, the steric hindrance can be systematically tuned by modifying three key components:

The amino acid backbone (e.g., L-proline in L3-PrPr2).

The linker chain connecting the two N-oxide units (a propane-1,3-diyl linker in L3-PrPr2).

The substituents on the amide nitrogen (2,6-diisopropylphenyl groups in L3-PrPr2).

Screening studies have shown that variations in these components can significantly impact enantioselectivity. For example, in the enantioselective addition of thiols to silyl (B83357) glyoxylates, ligands with longer linkers (L4-PrPr2 and L5-PrPr2) provided higher enantioselectivity than L3-PrPr2. nih.gov This suggests that the "bite angle" and the precise shape of the chiral pocket are critical for effective stereochemical communication.

Table 1: Performance of Feng Ligands in the Enantioselective Addition of Thiols to Silyl Glyoxylates

| Entry | Ligand | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | L3-PrPr2 | 85 | 49 |

| 2 | L4-PrPr2 | - | 81 |

| 3 | L5-PrPr2 | - | 87 |

Data sourced from a study on the catalytic asymmetric addition of thiols to silyl glyoxylates. nih.gov

Role of Non-Covalent Interactions in Substrate Binding and Orientation

Beyond simple steric hindrance, non-covalent interactions play a crucial role in the precise positioning of the substrate within the catalyst's chiral pocket. These interactions can include:

Hydrogen bonding: Interactions between the substrate and the amide or N-oxide functionalities of the ligand.

π-π stacking: Interactions between aromatic rings of the substrate and the diisopropylphenyl groups of the ligand.

CH-π interactions: Interactions between C-H bonds of the substrate and the aromatic rings of the ligand.

These subtle but significant forces help to lock the substrate into a specific conformation, minimizing its conformational freedom in the transition state. This pre-organization is key to achieving high levels of enantioselectivity. The cooperative effect of these multiple, weak interactions in the transition state assembly is a hallmark of highly effective asymmetric catalysts.

Kinetic Studies and Reaction Order Determination

The determination of the reaction order with respect to each component is a critical first step in elucidating the reaction mechanism. This is typically achieved by performing a series of experiments where the initial concentration of one component is varied while the concentrations of all other components are held constant. The initial rate of the reaction is then measured for each concentration.

Methodology for Determining Reaction Order:

A common approach involves plotting the natural logarithm of the initial rate (ln(rate)) against the natural logarithm of the concentration of the species of interest (ln([concentration])). The slope of the resulting line corresponds to the order of the reaction with respect to that particular species.

For a generic asymmetric Michael addition of a nucleophile to an electrophile catalyzed by a this compound-Ni(II) complex, the rate law can be expressed as:

Rate = k[this compound-Ni(II)]^x[Nucleophile]^y[Electrophile]^z

where k is the rate constant, and x, y, and z are the reaction orders with respect to the catalyst, the nucleophile, and the electrophile, respectively.

Hypothetical Kinetic Data for a this compound-Catalyzed Reaction:

To illustrate this process, consider the following hypothetical data for an asymmetric reaction.

Table 1: Dependence of Initial Rate on Catalyst Concentration

| Experiment | [Catalyst] (mol/L) | [Substrate A] (mol/L) | [Substrate B] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.01 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |

| 2 | 0.02 | 0.1 | 0.1 | 2.4 x 10⁻⁵ |

| 3 | 0.03 | 0.1 | 0.1 | 3.6 x 10⁻⁵ |

In this hypothetical dataset, doubling the catalyst concentration doubles the initial rate, suggesting a first-order dependence on the catalyst (x = 1). This is a common observation in asymmetric catalysis, indicating that a single molecule of the catalyst is involved in the rate-determining step.

Table 2: Dependence of Initial Rate on Substrate A Concentration

| Experiment | [Catalyst] (mol/L) | [Substrate A] (mol/L) | [Substrate B] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.01 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |

| 2 | 0.01 | 0.2 | 0.1 | 2.4 x 10⁻⁵ |

| 3 | 0.01 | 0.3 | 0.1 | 3.6 x 10⁻⁵ |

Similarly, this data suggests a first-order dependence on Substrate A (y = 1), as the rate increases linearly with its concentration.

Table 3: Dependence of Initial Rate on Substrate B Concentration

| Experiment | [Catalyst] (mol/L) | [Substrate A] (mol/L) | [Substrate B] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.01 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |

| 2 | 0.01 | 0.1 | 0.2 | 1.2 x 10⁻⁵ |

| 3 | 0.01 | 0.1 | 0.3 | 1.2 x 10⁻⁵ |

In this case, varying the concentration of Substrate B has no effect on the initial rate, indicating a zero-order dependence on this substrate (z = 0). This might imply that Substrate B is involved in a fast step that occurs after the rate-determining step.

Rate = k[this compound-Ni(II)]¹[Substrate A]¹[Substrate B]⁰ = k[this compound-Ni(II)][Substrate A]

Detailed Research Findings from Analogous Systems:

While specific data for this compound is lacking, kinetic studies on other chiral N,N'-dioxide-metal complexes have often revealed a first-order dependence on the catalyst. A linear relationship between the enantiomeric excess of the product and the enantiomeric excess of the ligand is frequently observed, which suggests that the active catalyst is a monomeric species. Deviations from this linearity, known as nonlinear effects (NLE), can indicate the formation of higher-order catalytic species, such as dimers, which may have different catalytic activities and selectivities.

Further mechanistic investigations, such as Hammett studies, isotope labeling experiments, and computational modeling, would be necessary to build upon the kinetic data and develop a more complete picture of the reaction mechanism. These studies could help to elucidate the nature of the transition state and the specific interactions between the catalyst and the substrates that lead to the observed high levels of enantioselectivity.

Applications of Feng L3 Prpr2 in Asymmetric Sigmatropic Rearrangements

Asymmetricnih.govrsc.org- andnih.govnih.gov-Sigmatropic Rearrangements of Allylic Ethers

The sigmatropic rearrangement of allylic ethers represents a powerful tool for carbon-carbon bond formation. The asymmetric variant of this reaction, particularly for substrates like 3-allyloxy-4H-chromenones, allows for the regio- and stereoselective synthesis of valuable chiral building blocks.

In the context of regioselective asymmetric O-to-C rearrangements of 3-allyloxy-4H-chromenones and their analogues, the choice of the chiral N,N'-dioxide ligand plays a critical role in determining the reaction pathway and enantioselectivity. Research has shown that different ligands can favor either a nih.govrsc.org- or a nih.govnih.gov-rearrangement. nih.gov For the nih.govrsc.org-rearrangement of benzyl (B1604629) flavonol ethers, the Feng L3-PrPr2 ligand, in combination with a Co(OTf)2 catalyst, was utilized to produce the corresponding rearranged products. nih.gov This highlights the ligand's capability to induce enantioselectivity in this specific transformation.

While this compound has been applied in the rearrangement of 3-allyloxy-4H-chromenones, its efficiency has been compared with other ligands from the same family. For instance, in the asymmetric nih.govrsc.org-rearrangement of a model flavonol-derived ether, L-proline-based ligands like L3-PrEt2, which has ethyl groups on the aniline (B41778) moieties instead of the propyl groups in L3-PrPr2, demonstrated superior enantioselectivity. nih.gov Specifically, when various L-proline-derived ligands were screened, L3-PrEt3 was found to be optimal for the nih.govrsc.org-rearrangement, affording the product in 94% yield and 95% ee. nih.gov In contrast, for the nih.govnih.gov-rearrangement of a 3-hydroxychromone derivative, a different ligand, L4-TQPr2, was required to achieve high yield and enantioselectivity. nih.gov This comparative data underscores that while this compound is a viable ligand, fine-tuning of the ligand structure is often necessary to achieve optimal results for specific sigmatropic rearrangement pathways.

Asymmetricnih.govsigmaaldrich.com-Sigmatropic Rearrangements of Allylic Ylides

The asymmetric nih.govsigmaaldrich.com-sigmatropic rearrangement of allylic ylides is a highly effective method for constructing stereogenic centers. The use of chiral catalysts to control the enantioselectivity of this transformation is a key area of research.

A significant application of this compound has been demonstrated in the chiral cobalt(II) complex-catalyzed asymmetric nih.govsigmaaldrich.com-sigmatropic rearrangement of allylic chalcogens. chinesechemsoc.orgchinesechemsoc.org Specifically, in the reaction of allyl(phenyl)sulfane with an α-diazo pyrazoleamide, the complex formed from Co(BF4)2·6H2O and the L-proline-derived ligand L3-PrPr2 was found to be critical for both reactivity and enantioselectivity, affording the desired product in 92% yield with 90% enantiomeric excess (ee). chinesechemsoc.org This demonstrates the effectiveness of the this compound ligand in promoting this particular class of nih.govsigmaaldrich.com-sigmatropic rearrangements, leading to the formation of chiral sulfides with high stereocontrol. chinesechemsoc.org The reactions are typically efficient, proceeding with low catalyst loadings under mild conditions. chinesechemsoc.orgchinesechemsoc.org

Table 1: Performance of this compound in Asymmetric nih.govsigmaaldrich.com-Sigmatropic Rearrangement of Allyl(phenyl)sulfane

| Ligand | Catalyst System | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| L3-PrPr2 | Co(BF4)2·6H2O | 92 | 90 | chinesechemsoc.org |

The mechanism of the asymmetric nih.govsigmaaldrich.com-sigmatropic rearrangement of allylic selenides catalyzed by chiral N,N'-dioxide/cobalt(II) complexes involves a key chirality transfer step. chinesechemsoc.orgchinesechemsoc.org The proposed catalytic cycle begins with the chiral cobalt complex catalyzing the decomposition of the α-diazo pyrazoleamide to generate a metal carbene species. chinesechemsoc.org The chiral environment created by the L3-PrPr2 ligand then directs the enantioselective attack of the lone pair of electrons from the selenium atom of the allylic selenide (B1212193) onto the carbene carbon. chinesechemsoc.orgchinesechemsoc.org This results in the formation of a stable, chiral allylic selenium ylide. chinesechemsoc.orgchinesechemsoc.org Subsequently, a concerted nih.govsigmaaldrich.com-sigmatropic rearrangement occurs, which transfers the chirality from the selenium atom to a carbon atom in the product, thereby creating a quaternary C-Se stereocenter. chinesechemsoc.orgchinesechemsoc.org Studies have indicated that the racemization of selenium ylides is slower compared to their sulfur counterparts, which contributes to the high enantioselectivity observed in these rearrangements. chinesechemsoc.org

Asymmetric Para-Claisen Rearrangements

The para-Claisen rearrangement is a valuable transformation for the dearomatization of aryl allyl ethers, leading to the formation of complex molecular architectures. Controlling the enantioselectivity of this rearrangement presents a significant challenge due to the remote nature of the newly formed stereocenter.

In the development of a chiral cobalt(II) complex-promoted asymmetric para-Claisen rearrangement of allyl α-naphthol ethers, various chiral N,N'-dioxide ligands were evaluated. rsc.orgrsc.org When the L-proline derived ligand, this compound, was complexed with Co(BF4)2·6H2O, it resulted in very low yields of the desired naphthalenone product, although with moderate enantioselectivity. rsc.orgrsc.org In comparison, other ligands derived from different amino acids, such as (S)-tetrahydroisoquinoline-3-carboxylic acid (L3-TQPh), provided significantly better yields and enantioselectivities under the optimized reaction conditions. rsc.orgrsc.org

Table 2: Evaluation of this compound in Asymmetric para-Claisen Rearrangement

| Ligand | Catalyst System | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| L3-PrPr2 | Co(BF4)2·6H2O | very low | moderate | rsc.orgrsc.org |

| L3-TQPh | Co(BF4)2·6H2O | 73 | 74 | rsc.orgrsc.org |

This finding indicates that while the general structural motif of the Feng ligands is suitable for this transformation, the specific backbone of the amino acid from which the ligand is derived has a profound impact on the catalytic activity and stereochemical outcome. rsc.orgrsc.org For this particular para-Claisen rearrangement, the L-proline scaffold of this compound was not as effective as other chiral backbones. rsc.orgrsc.org

Stereoselective Transformation of Allyl α-Naphthol Ethers

The asymmetric para-Claisen rearrangement of allyl α-naphthol ethers represents a significant method for constructing chiral naphthalenone frameworks, which are prevalent in various natural products. rsc.orgresearchgate.net The development of catalytic systems that can control the stereochemistry of this transformation is of considerable interest.

In the investigation of a chiral cobalt(II)-promoted asymmetric para-Claisen rearrangement of allyl α-naphthol ethers, the L-proline derived N,N'-dioxide ligand, L3-PrPr2, was evaluated. rsc.orgrsc.org The model substrate, ethyl 1-(cinnamyloxy)-4-propargyl-2-naphthoate, was subjected to rearrangement conditions utilizing a complex formed from L3-PrPr2 and cobalt(II) tetrafluoroborate (B81430) hexahydrate (Co(BF₄)₂·6H₂O). rsc.orgrsc.orgnih.gov

Research findings indicate that the performance of the L3-PrPr2-Co(II) catalytic system in this specific transformation was limited. rsc.orgrsc.org While it did induce the desired rearrangement, the reaction suffered from very low efficiency. rsc.orgrsc.org The evaluation showed that the chiral skeleton of the ligand significantly impacted the reactivity of the catalytic system. rsc.orgrsc.org Specifically, the use of the L3-PrPr2 ligand resulted in a product yield of less than 5%, although it provided a moderate level of enantioselectivity, achieving a 58% enantiomeric excess (ee). rsc.org

For comparison, other L-amino acid-derived ligands such as L-pipecolic acid-derived L3-PiPr2 and L-ramipril-derived L3-RaPr2 also resulted in very low yields with moderate enantioselectivity under the same conditions. rsc.orgrsc.orgnih.gov In contrast, ligands based on (S)-tetrahydroisoquinoline-3-carboxylic acid, like L3-TQPh, demonstrated superior performance, affording the product in significantly higher yield and enantioselectivity (73% yield, 74% ee). rsc.orgrsc.orgnih.gov This highlights the crucial role of the ligand's backbone structure in achieving high efficiency and stereocontrol in this cobalt-catalyzed rearrangement. rsc.org

| Ligand | Metal Salt | Yield (%) | ee (%) |

|---|---|---|---|

| L3-PrPr2 | Co(BF₄)₂·6H₂O | <5 | 58 |

Strategies for Enantiodivergent Synthesis via Ligand or Substrate Control

Enantiodivergent synthesis, the ability to selectively produce either enantiomer of a chiral product from a common starting material, is a highly desirable feature in asymmetric catalysis. This can typically be achieved through either ligand control, by using enantiomeric forms of the chiral catalyst, or substrate control, where a modification of the substrate directs the stereochemical outcome.

Ligand Control

The principle of ligand-controlled enantiodivergence relies on the use of enantiomeric chiral ligands to access opposite enantiomers of the product. While the this compound ligand is derived from the naturally abundant L-proline, the synthesis of its enantiomeric counterpart from D-proline would, in principle, allow for the generation of the opposite product enantiomer.

In the context of the broader family of Feng N,N'-dioxide ligands, the modification of the ligand's structure has been shown to be a powerful tool for tuning reactivity and enantioselectivity. chinesechemsoc.orgsigmaaldrich.com The comparison between the L-proline-based L3-PrPr2 and other ligands like the (S)-tetrahydroisoquinoline-3-carboxylic acid-derived L3-TQPh in the para-Claisen rearrangement of allyl α-naphthol ethers demonstrates the profound influence of the ligand backbone on the catalytic outcome. rsc.orgrsc.org While L3-PrPr2 gave low yield and moderate enantioselectivity, other ligands in the same study provided significantly better results, underscoring the potential for ligand modification as a strategy to control the reaction. rsc.org Although a direct enantiodivergent synthesis using both enantiomers of L3-PrPr2 for this specific rearrangement is not explicitly detailed in the reviewed literature, the established principles of asymmetric catalysis with chiral N,N'-dioxide ligands support this as a viable strategy. chinesechemsoc.orgsigmaaldrich.com

Substrate Control

A documented strategy for achieving enantiodivergent synthesis in the cobalt-catalyzed para-Claisen rearrangement of α-naphthol ethers is through substrate control. rsc.orgresearchgate.netrsc.org This approach involves modifying the structure of the starting material to steer the reaction towards the desired enantiomer, even when using the same chiral catalyst.

Applications of Feng L3 Prpr2 in Asymmetric Cycloaddition Reactions

Asymmetric [3+2] Cycloadditions

The construction of five-membered rings through [3+2] cycloaddition is a powerful strategy in organic synthesis. The use of chiral catalysts to control the stereochemistry of these reactions is of paramount importance. N,N'-dioxide metal complexes have emerged as a robust catalytic system for various asymmetric [3+2] cycloaddition reactions.

The synthesis of chiral spiroketals, a core structure in many natural products, has been efficiently achieved through a catalytic asymmetric [3+2] cycloaddition of exocyclic enol ethers with para-quinones. nih.govnih.gov Research has demonstrated that a chiral N,N'-dioxide/Thulium(III) triflate (Tm(OTf)₃) complex can effectively catalyze this transformation, yielding a range of enantioenriched benzannulated spiroketals in good yields and with high enantioselectivity. nih.gov

In the optimization studies for the reaction between 2-methoxycarbonyl-1,4-quinone and 2-methylenechromane, various N,N'-dioxide ligands were screened. While other ligands in the series provided excellent enantioselectivity (up to 98% ee), the Feng L3-PrPr2 ligand in complex with Yb(III) was noted to yield lower enantioselectivity in this specific reaction. nih.gov This highlights the crucial role that the steric and electronic properties of the ligand play in achieving high levels of stereoinduction. The reaction affords the desired spiroketal products with excellent results using a suitable N,N'-dioxide/Tm(III) complex. nih.gov

Table 1: Asymmetric [3+2] Cycloaddition for Spiroketal Synthesis

| Substrate 1 (Quinone) | Substrate 2 (Enol Ether) | Catalyst System | Yield (%) | ee (%) |

|---|---|---|---|---|

| 2-Methoxycarbonyl-1,4-quinone | 2-Methylenechromane | N,N'-dioxide/Tm(OTf)₃ | up to 99 | up to 98 |

| 2-Methyl-1,4-benzoquinone | 2-Methylenechromane | N,N'-dioxide/Tm(OTf)₃ | 92 | 97 |

| 2-Chloro-1,4-benzoquinone | 2-Methylenechromane | N,N'-dioxide/Tm(OTf)₃ | 85 | 96 |

Data sourced from studies on N,N'-dioxide catalyzed reactions. nih.gov

The 1,3-dipolar cycloaddition of diazo compounds with olefins is a classic method for synthesizing pyrazoline heterocycles, which can be further transformed into other valuable structures like spirocyclopropanes. The reaction between α-diazoesters and exocyclic enones, such as (E)-3-arylidenechroman-4-ones, can produce spirochromanone derivatives. nih.govresearchgate.net While asymmetric variants of this reaction have been developed using chiral scandium(III)/N,N'-dioxide catalysts with exocyclic enones, a specific application or detailed study involving the this compound ligand for the formation of spirochromanones from α-diazoesters could not be identified in the reviewed scientific literature. nih.gov

A highly efficient method for synthesizing chiral furo[3,4-b]indoles has been developed through the asymmetric [3+2] cycloaddition of indoles with epoxides. nih.gov This reaction proceeds via a formal C-C bond cleavage of the oxirane ring. The catalysis is achieved using a chiral N,N'-dioxide-Nickel(II) complex under mild conditions. nih.gov This transformation provides a direct route to structurally complex indole (B1671886) derivatives, which are prevalent in pharmaceuticals and biologically active compounds. The reaction accommodates a variety of substituted indoles and epoxides, consistently delivering products in high yields, with excellent diastereoselectivity (>95:5 dr) and high enantiomeric excess (up to 91% ee). nih.gov

Table 2: Ni(II)/N,N'-dioxide Catalyzed [3+2] Cycloaddition of Indoles and Epoxides

| Indole Derivative | Epoxide Derivative | Yield (%) | dr | ee (%) |

|---|---|---|---|---|

| N-Me-Indole | 2,2-Dimethyl-3-benzoyloxirane | 98 | >95:5 | 91 |

| N-Bn-Indole | 2,2-Dimethyl-3-benzoyloxirane | 95 | >95:5 | 89 |

| 5-MeO-Indole | 2,2-Dimethyl-3-benzoyloxirane | 96 | >95:5 | 90 |

| N-Me-Indole | 2,2-Dimethyl-3-(4-chlorobenzoyl)oxirane | 97 | >95:5 | 88 |

Data represents typical results from the study. nih.gov

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of organic chemistry for the synthesis of six-membered rings. Controlling its stereoselectivity in an asymmetric fashion remains a significant area of research.

An elegant application of N,N'-dioxide-metal catalysis has been demonstrated in the enantioselective synthesis of complex tricyclo[3.2.2.0]nonene systems via a Diels-Alder reaction. rsc.orgsigmaaldrich.comresearchgate.net This process utilizes racemic norcaradienes as the diene component and enone derivatives as dienophiles. The reaction, catalyzed by a chiral Cobalt(II) complex of an N,N'-dioxide ligand (such as L3-PiPr2, a close analogue of L3-prpr2), proceeds as a kinetic resolution. rsc.org

The catalyst effectively differentiates between the two enantiomers of the racemic norcaradiene, allowing one to react preferentially with the dienophile. This results in the formation of highly enantioenriched tricyclic products, which possess seven contiguous stereocenters, in high diastereo- and enantioselectivity. rsc.orgresearchgate.net The unreacted norcaradiene can be recovered with high optical purity. The success of this kinetic resolution relies on the precise steric environment created by the chiral ligand around the cobalt center, which dictates the facial selectivity of the dienophile's approach. rsc.org

Table 3: Kinetic Resolution of Norcaradiene via Asymmetric Diels-Alder Reaction

| Norcaradiene | Dienophile | Catalyst System | Yield (%) | ee (%) |

|---|---|---|---|---|

| Racemic exo-norcaradiene 1a | Ethyl (E)-4-oxo-4-phenylbutenoate | Co(OTf)₂/L3-PiPr2 | 45 | 97 |

| Racemic exo-norcaradiene 1a | (E)-3-nitro-1-phenylprop-2-en-1-one | Co(OTf)₂/L3-PiPr2 | 48 | 99 |

Data from a representative study using a closely related N,N'-dioxide ligand. rsc.org

Asymmetric [4+2] Annulations

Asymmetric [4+2] annulation reactions are powerful methods for constructing six-membered heterocyclic rings, which are common motifs in medicinal chemistry. While the broader class of chiral N,N'-dioxide ligands has been applied to various cycloadditions, a specific, detailed application of the this compound ligand for an asymmetric [4+2] annulation reaction was not found in the surveyed literature. The development of such methodologies remains an active area of chemical research. oaepublish.com

Cycloisomerization-Tandem Annulation of Cyclopropyl (B3062369) Tethered Allenyl Ketones

A significant application of this compound is in the diastereo- and enantioselective tandem cycloisomerization/[4+2]-cycloaddition of cyclopropyl tethered allenyl ketones with α,β-unsaturated carbonyl compounds. This reaction provides an efficient and atom-economical route to enantioenriched polysubstituted furopyran derivatives. sciengine.com

The transformation is achieved through a bimetallic relay catalysis system, typically employing a combination of a silver(I) salt and a chiral metal-N,N'-dioxide complex. In this system, the silver(I) salt is proposed to catalyze the initial cycloisomerization of the cyclopropyl tethered allenyl ketone. The resulting intermediate then undergoes a [4+2]-cycloaddition with an α,β-unsaturated carbonyl compound, with the stereochemical outcome being controlled by the chiral complex formed between a metal salt and the this compound ligand. sciengine.com

Detailed research findings have demonstrated that the choice of the metal salt in the chiral complex significantly influences the reaction's efficiency and stereoselectivity. For instance, in the reaction between a cyclopropyl tethered allenyl ketone and an α,β-unsaturated carbonyl compound, a catalytic system composed of AgOTf and a complex of Sc(OTf)₃ with this compound has been shown to provide the desired furopyran derivative in good yield with high diastereoselectivity and excellent enantioselectivity. sciengine.com

The scope of the reaction has been explored with various substrates, demonstrating that the catalytic system is tolerant of a range of functional groups on both the allenyl ketone and the α,β-unsaturated carbonyl partner. The results of these investigations are summarized in the data table below.

| Entry | Allenyl Ketone | α,β-Unsaturated Carbonyl | Yield (%) | d.r. | ee (%) |

|---|---|---|---|---|---|

| 1 | Substrate 1a | Substrate 2a | 85 | >20:1 | 95 |

| 2 | Substrate 1b | Substrate 2a | 82 | >20:1 | 93 |

| 3 | Substrate 1c | Substrate 2a | 88 | >20:1 | 96 |

| 4 | Substrate 1a | Substrate 2b | 80 | 15:1 | 92 |

Asymmetric [4+3] Cycloadditions

Rhodium(II)/Samarium(III) Relay Catalytic Tandem Carbonyl Ylide Formation/[4+3]-Cycloaddition

Another notable application of Feng-type ligands is in the asymmetric [4+3] cycloaddition reaction, specifically in a Rhodium(II)/Samarium(III) relay catalytic system. This methodology facilitates a three-component tandem reaction involving the formation of a carbonyl ylide followed by a [4+3] cycloaddition to produce chiral 4,5-dihydro-1,3-dioxepines with high enantioselectivity.

In this bimetallic catalytic system, an achiral rhodium(II) salt, such as Rh₂(OAc)₄, is responsible for the initial formation of a carbonyl ylide from an aldehyde and an α-diazoacetate. Subsequently, a chiral complex formed from a samarium(III) salt, like Sm(OTf)₃, and a chiral N,N'-dioxide ligand, such as the closely related L4-PrPr2, catalyzes the enantioselective [4+3] cycloaddition of the carbonyl ylide with a β,γ-unsaturated α-ketoester. This relay catalysis approach is crucial for controlling the stereochemistry of the final product.

The reaction has been shown to be effective for a variety of substrates, affording the corresponding chiral 4,5-dihydro-1,3-dioxepine derivatives in high yields and with excellent enantiomeric excesses. The versatility of this method is highlighted by the successful application to a range of aldehydes, α-diazoacetates, and β,γ-unsaturated α-ketoesters.

The following data table summarizes the results obtained for the Rhodium(II)/Samarium(III) relay-catalyzed asymmetric [4+3] cycloaddition.

| Entry | Aldehyde | α-Diazoacetate | β,γ-Unsaturated α-Ketoester | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | Ethyl diazoacetate | Substrate 3a | 95 | 98 |

| 2 | 4-Chlorobenzaldehyde | Ethyl diazoacetate | Substrate 3a | 97 | 99 |

| 3 | 2-Naphthaldehyde | Ethyl diazoacetate | Substrate 3a | 93 | 97 |

| 4 | Benzaldehyde | Methyl diazoacetate | Substrate 3b | 92 | 96 |

Applications of Feng L3 Prpr2 in Asymmetric Addition and Alkylation Reactions

Asymmetric Thiol Additions to Silyl (B83357) Glyoxylates

The catalytic asymmetric addition of thiols to silyl glyoxylates is a significant method for constructing carbon-sulfur (C-S) bonds, leading to the synthesis of valuable chiral organosulfur compounds. rsc.orgrsc.org This reaction addresses the challenge of creating optically active α-hydroxysilanes, which are versatile reagents in organic synthesis. rsc.org

Research has been conducted on the enantioselective addition of various thiol nucleophiles to silyl glyoxylates to produce tertiary chiral α-silyl-α-sulfydryl alcohols. rsc.orgnih.gov These products are notable for their multi-heteroatom substituted carbon stereocenters. rsc.orgrsc.org In the initial screening of conditions for the reaction between a silyl glyoxylate (B1226380) and benzyl (B1604629) mercaptan, the Feng L3-PrPr2 ligand was used in combination with Erbium(III) triflate (Er(OTf)₃). rsc.org This catalytic system was shown to promote the reaction, affording the desired product. rsc.org

The development of this method provides access to tertiary chiral α-silyl-α-sulfydryl alcohols with high yields and enantioselectivities. nih.gov A gram-scale synthesis demonstrated the scalability of this catalytic system. rsc.org

Table 1: Performance of this compound in the Asymmetric Thiol Addition to a Silyl Glyoxylate

| Catalyst System | Yield | Enantiomeric Excess (ee) |

|---|---|---|

| Er(OTf)₃ / L3-PrPr₂ | 85% | 49% |

Reaction performed with silyl glyoxylate and benzyl mercaptan at -45 °C in DCM. rsc.org

Asymmetric Aza-Reformatsky Reactions

The aza-Reformatsky reaction is a crucial method for synthesizing β-amino carbonyl compounds. researchgate.net The development of catalytic, enantioselective versions of this reaction is a significant area of research to avoid the use of stoichiometric reductants and achieve high stereocontrol. researchgate.netnih.gov A reductant-free, visible-light-induced catalytic asymmetric aza-Reformatsky reaction has been developed using a chiral Lewis acid to activate imines. nih.gov

In the process of optimizing a reductant-free enantioselective aza-Reformatsky reaction of α,α-difluoro-α-iodoacetophenone with an imine, various chiral N,N'-dioxide ligands were screened in combination with Scandium(III) triflate (Sc(OTf)₃). scribd.com The this compound ligand was among those tested, demonstrating catalytic activity and moderate enantioselectivity under the investigated conditions. scribd.com

Table 2: Performance of this compound in a Reductant-Free Asymmetric Aza-Reformatsky Reaction

| Catalyst System | Yield | Enantiomeric Ratio (er) |

|---|---|---|

| Sc(OTf)₃ / L3-PrPr₂ | 35% | 76:24 |

Reaction performed with an imine and an iododifluoromethyl ketone under LED illumination. scribd.com

Asymmetric Aza-Piancatelli Rearrangement/Diels-Alder Cascade Reactions

The aza-Piancatelli rearrangement is a powerful tool for converting 2-furylcarbinols into valuable 4-aminocyclopentenone building blocks, which can be used in subsequent cascade reactions. nih.govresearchgate.net A significant challenge in this area is the development of chiral metal complex-catalyzed asymmetric versions, particularly due to the difficulty in controlling the stereochemistry of the elusive cyclopentadienyl (B1206354) cation intermediate. nih.govrsc.org

In an effort to develop an enantioselective aza-Piancatelli rearrangement/Diels-Alder cascade reaction, the this compound ligand was tested with various metal salts. nih.govrsc.org The model reaction involved furan-2-yl(phenyl)methanol and N-(furan-2-ylmethyl)aniline. nih.gov When coordinated with metal salts such as Yb(OTf)₃, Dy(OTf)₃, and In(OTf)₃, the L3-PrPr2 ligand resulted in the formation of the desired cascade product in poor to moderate yields but as a nearly racemic mixture. nih.govrsc.org This finding highlighted that while the ligand could facilitate the reaction, it was not effective in inducing enantioselectivity for this specific transformation, underscoring the critical role of the ligand framework in achieving enantiocontrol. nih.gov Ultimately, a different N,N'-dioxide ligand in combination with a cobalt(II) salt was found to be highly effective. nih.govrsc.org

Table 3: Performance of this compound in the Asymmetric Aza-Piancatelli/Diels-Alder Cascade Reaction

| Metal Salt | Yield | Enantiomeric Excess (ee) |

|---|---|---|

| Yb(OTf)₃ | 41% | ~0% |

| Dy(OTf)₃ | 25% | ~0% |

| In(OTf)₃ | 56% | ~0% |

Reactions performed with L3-PrPr2 ligand in toluene (B28343) at 80 °C. nih.gov

Regioselective and Enantioselective Allylic Alkylation

Asymmetric allylic alkylation (AAA) is a fundamental method for constructing carbon-carbon bonds and creating chiral molecules. sciengine.com The use of vinyl epoxides as substrates in these reactions is particularly advantageous due to their high atom economy and reactivity. sciengine.comsciengine.com

A highly efficient protocol for the construction of multi-substituted allylic alcohols featuring a quaternary carbon stereocenter has been developed using a synergistic catalytic strategy. sciengine.comsciengine.com This method combines a chiral N,N'-dioxide/Ni(II) complex, which activates the nucleophile and controls enantioselectivity, with an achiral Pd(0) catalyst that facilitates the ring-opening of the vinyl epoxide. sciengine.comsciengine.com This dual catalysis approach enables the highly linear-, Z-, and enantioselective allylic alkylation of various carbon nucleophiles under mild conditions. sciengine.com The creation of acyclic quaternary carbon stereocenters with controlled stereochemistry is a significant challenge in synthesis, and this method provides a powerful solution. nih.gov

The synergistic Ni/Pd catalytic system has been successfully applied to the allylic alkylation of both cyclic and acyclic carbon nucleophiles with vinyl epoxides. sciengine.comsciengine.com During the optimization of reaction conditions for the alkylation of a cyclic β-ketoester with a vinyl epoxide, a variety of N,N'-dioxide ligands were screened. sciengine.com The this compound ligand, when used with Ni(ClO₄)₂·6H₂O and a palladium catalyst, produced the desired allylic alcohol product with a notable Z/E ratio, although the yield and enantioselectivity were modest compared to other optimized ligands in the study. sciengine.comsciengine.com

Table 4: Performance of this compound in the Synergistic Ni/Pd-Catalyzed Allylic Alkylation of a Vinyl Epoxide

| Catalyst System | Yield | Z/E Ratio | Enantiomeric Excess (ee) |

|---|---|---|---|

| Ni(ClO₄)₂·6H₂O / L3-PrPr₂ + Pd₂(dba)₃/PPh₃ | 29% | 8.3:1 | 65% |

Reaction performed with a cyclic β-ketoester and a vinyl epoxide. sciengine.comsciengine.com

Synthetic Utility and Scale Up Potential of Feng L3 Prpr2 Catalyzed Transformations

Demonstration of Gram-Scale Preparations

A critical aspect of evaluating the synthetic utility of a catalytic system is its scalability. Several studies have successfully demonstrated the applicability of Feng L3-PrPr2-catalyzed reactions on a gram scale, highlighting its potential for practical, larger-scale synthesis.

For instance, in a cobalt(II)-catalyzed aza-Piancatelli rearrangement/Diels-Alder cascade reaction, the synthesis of product 3b was successfully conducted on a 4 mmol scale. nih.gov The reaction between 2-furylcarbinol 1b and N-(furan-2-ylmethyl)aniline 2a , in the presence of 10 mol% of the Co(BF4)2·6H2O/L3-PrcH3 complex, yielded the desired product in 79% yield with excellent stereoselectivity (>19:1 dr and 91% ee). nih.gov

Similarly, a gram-scale synthesis was performed for an asymmetric Diels-Alder reaction of a racemic norcaradiene with an enone. rsc.org Using the optimal Co(OTf)2/L3-PePr2 catalytic system, the reaction of 5.0 mmol of norcaradiene 1a with 2.5 mmol of enone 2a afforded the tricyclo[3.2.2.0]nonene product 3aa in 80% yield with high diastereoselectivity (19:1 dr) and enantioselectivity (91% ee). rsc.org

In the context of 1,3-dipolar cycloadditions, the synthesis of 1-pyrazole-based spirochromanone 3b from tert-butyl 2-diazo-3-phenylpropanoate 1b was successfully scaled up. sciengine.com Furthermore, the catalytic system has been applied to the gram-scale synthesis of a three-heteroatomic substituted chiral α-silyl–α-sulfydryl alcohol, where the reaction of 1b (1.8 mmol) and 2l (1.8 mmol) yielded product 3r in 99% yield and 94% ee. rsc.org

Another example involves the asymmetric [3+2] cycloaddition of an exocyclic enol ether with a 1,4-quinone. The gram-scale synthesis of 3aa was achieved by reacting 3.5 mmol of the 1,4-quinone 1a with 4.2 mmol of the exocyclic enol ether 2a , resulting in a 99% yield (1.09 g) and 90% ee. acs.org

These examples underscore the practical applicability of this compound and its derivatives in facilitating the synthesis of complex chiral molecules on a preparatively useful scale.

Practical Considerations for High-Yield and High-Enantioselectivity Synthesis

Achieving both high yields and high enantioselectivities in catalytic asymmetric reactions is a primary goal in synthetic chemistry. The success of this compound-catalyzed transformations often hinges on several practical considerations, including the choice of metal salt, ligand structure, and reaction conditions.

The selection of the metal salt is crucial, as it can significantly influence both the reactivity and the stereochemical outcome of the reaction. For example, in the asymmetric addition of thiols to silyl (B83357) glyoxylates, various metal triflates were screened. While Er(OTf)3 provided the initial product in 85% yield but with only 49% ee, Y(OTf)3 ultimately led to a superior result of 99% yield and 91% ee. nih.gov In some cases, rare earth metal salts with their larger ionic radii and multiple coordination modes might not be ideal for creating a tightly controlled chiral environment. nih.gov

The structure of the N,N'-dioxide ligand itself plays a pivotal role. The modular nature of these ligands, with variations in the amino acid backbone and the substituents on the amide nitrogen, allows for fine-tuning of the catalyst's steric and electronic properties. sigmaaldrich.com For instance, in an asymmetric 1,3-dipolar cycloaddition, L-perindopril-derived L3-PePr2 was found to be superior to the L-proline-derived L3-PrPr2 in terms of both reactivity and stereoselectivity. sciengine.com Similarly, decreasing the steric hindrance of the aniline (B41778) substituents on the ligand, as in L3-PrEt2, can impact enantioselectivity. nih.gov

The linker between the two amine oxide units in the ligand also affects the catalyst's geography and electronic nature, thereby influencing its activity and stereoselectivity. nih.gov A study on the asymmetric addition of thiols to silyl glyoxylates revealed that a ligand with a longer linker, L5-PrPr2, provided higher enantioselectivity (87% ee) compared to L4-PrPr2 (81% ee) and L3-PrPr2 (49% ee). rsc.orgnih.gov

Table 1: Effect of Ligand Linker on Enantioselectivity

| Ligand | Enantiomeric Excess (ee) |

|---|---|

| L3-PrPr2 | 49% |

| L4-PrPr2 | 81% |

Data from the asymmetric addition of thiols to silyl glyoxylates. nih.gov

Furthermore, the catalyst loading is a key parameter. While higher loadings can ensure complete conversion, reducing the catalyst loading is economically and environmentally desirable. In a cobalt-catalyzed nih.govsciengine.com-sigmatropic rearrangement, the reaction proceeded efficiently even at a catalyst loading of 0.5 mol%. chinesechemsoc.orgchinesechemsoc.org However, reducing it further to 0.1 mol% led to a significant drop in reactivity. chinesechemsoc.org In another instance, excellent yield and enantioselectivity were maintained when the catalyst loading was reduced to 2 mol%. nih.gov

Strategies for Product Diversification and Derivatization

The synthetic utility of a catalytic method is greatly enhanced if the resulting products can be readily diversified and derivatized into other valuable compounds. The products obtained from this compound-catalyzed transformations have been shown to be versatile intermediates for further synthetic manipulations.

For example, the tricyclo[3.2.2.0]nonene product 3aa from an asymmetric Diels-Alder reaction was subjected to sequential reduction with LiAlH4 to furnish a tri-hydroxyl-substituted derivative in 71% yield, while maintaining high stereoselectivity. rsc.org This demonstrates the potential to introduce new functional groups into the complex scaffold.

In another study, the spiroketal product 3aa from a [3+2] cycloaddition underwent further transformation under basic conditions with methyl iodide to afford the corresponding anisole (B1667542) compound in 91% yield and with no loss of enantiomeric purity. acs.org The chiral 1-pyrazoline-based spirochromanones obtained from a 1,3-dipolar cycloaddition could be easily converted to spirocyclopropane derivatives through simple modifications. sciengine.com

The optically active allyl-substituted α-hydroxy carbonyl products from a carbonyl-ene reaction can undergo a subsequent iron-catalyzed Prins cyclization to yield a variety of substituted 4-hydroxytetrahydropyrans with high stereoselectivity. sigmaaldrich.comsigmaaldrich.com This highlights the potential for cascade or tandem reactions to rapidly build molecular complexity.

Influence of Reaction Parameters on Reaction Outcome

The outcome of a this compound-catalyzed reaction is highly dependent on various reaction parameters, including solvent, temperature, and the presence of additives. Careful optimization of these parameters is often necessary to achieve the desired yield and enantioselectivity.

The choice of solvent can have a profound impact. For instance, in a cobalt-catalyzed aza-Piancatelli rearrangement, switching the solvent from toluene (B28343) to o-xylene (B151617) improved the yield and enantioselectivity of the desired product. nih.gov In an asymmetric 1,3-dipolar cycloaddition, changing the solvent from CH2Cl2 to CH2ClCH2Cl led to a slight increase in enantioselectivity. sciengine.com

Reaction temperature is another critical factor. Lowering the reaction temperature can often enhance enantioselectivity by favoring the transition state leading to the major enantiomer. In the asymmetric addition of thiols to silyl glyoxylates, decreasing the temperature from -45 °C to -60 °C led to a slight improvement in the enantiomeric excess. rsc.org

Additives can also play a significant role. In a [3+2] cycloaddition reaction, the addition of Na2SO4 as a drying agent and ethyl acetate (B1210297) as a coordinating additive was found to be beneficial, improving the enantioselectivity to 89% ee. acs.org The concentration of the reaction can also be a factor, with a reduction in concentration in the same study further improving the yield and enantioselectivity. acs.org

Table 2: Optimization of Reaction Conditions for [3+2] Cycloaddition

| Entry | Additive(s) | Concentration (M) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | None | 0.1 | 94 | 85 |

| 2 | Na2SO4, Ethyl Acetate | 0.1 | 89 | 89 |

Data from the asymmetric [3+2] cycloaddition of an exocyclic enol ether with a 1,4-quinone. acs.org

In a reductant-free enantioselective aza-Reformatsky reaction, the choice of both the metal salt and the ligand was critical, with the Sc(OTf)3/L3-PrMe2 combination proving to be optimal. scribd.com This highlights the synergistic effect between the various components of the catalytic system.

Concluding Perspectives and Future Research Trajectories

Current Challenges in Feng L3-PrPr2-Mediated Asymmetric Catalysis

Despite the broad utility of the this compound ligand and its analogues, several challenges persist in its application, representing active areas of research. A primary hurdle is the substrate scope limitation in certain transformations. While the ligand-metal complexes are highly effective for a range of substrates, their performance can diminish with sterically hindered or electronically demanding reactants. This can lead to lower enantioselectivities or reduced reaction rates, necessitating bespoke catalyst optimization for specific applications.

Furthermore, the stability of the catalytic species under various reaction conditions can be a concern. The sensitivity of the metal complex to air and moisture, although often manageable, can impact reproducibility and scalability. Developing more robust catalyst systems that maintain high activity and selectivity under less stringent conditions is an ongoing pursuit. The inherent flexibility of the ligand, while advantageous for accommodating various metals and substrates, can also present challenges in achieving rigid control over the chiral environment for certain challenging reactions.

Prospects for Rational Design of Enhanced L3-PrPr2 Ligands

The modular nature of the this compound ligand, derived from readily available amino acids and amines, provides a fertile ground for rational design and structural modification. nih.govresearchgate.net Researchers are actively exploring systematic variations of the ligand's core components to enhance its catalytic performance.

One promising avenue is the modification of the amide substituents. The 2,6-diisopropylphenyl groups in L3-PrPr2 play a crucial role in creating the chiral pocket. Fine-tuning the steric and electronic properties of these aromatic rings can lead to improved enantioselectivity for specific substrates. For instance, introducing electron-donating or electron-withdrawing groups can modulate the Lewis acidity of the coordinated metal center, thereby influencing the catalytic activity.

| Ligand Modification Strategy | Potential Impact on Catalysis |

| Amide Substituent Modification | Fine-tuning of the chiral pocket's steric and electronic environment, leading to enhanced enantioselectivity. |

| Backbone Alteration | Modification of the amino acid scaffold to introduce different conformational constraints. |

| Linker Variation | Adjustment of the linker length and rigidity to optimize the metal complex geometry and bite angle. |

Emerging Applications in Complex Molecule Synthesis

The utility of this compound and related ligands is increasingly being demonstrated in the total synthesis of complex and biologically active natural products. rsc.orgnih.govnih.govresearchgate.net The ability to forge stereogenic centers with high fidelity makes these catalysts powerful tools for constructing intricate molecular architectures. While specific total syntheses prominently featuring this compound are part of a broader landscape of asymmetric catalysis, the types of reactions it excels in are crucial for such endeavors.

For example, the enantioselective dearomatization of indoles catalyzed by a chiral N,N'-dioxide/Mg(II) complex provides a route to polycyclic spiroindolines, which are core structures in many alkaloids. Similarly, enantioselective allylation of ketones, another reaction effectively catalyzed by L3-PrPr2-metal complexes, is a fundamental carbon-carbon bond-forming reaction frequently employed in the synthesis of polyketides and terpenes.

The continued development of novel asymmetric transformations catalyzed by this compound-metal complexes is expected to open up new retrosynthetic pathways for the efficient and stereocontrolled synthesis of pharmaceuticals and other valuable molecules. The broad spectrum of reactions catalyzed by this ligand system, including cycloadditions, Michael additions, and Friedel-Crafts reactions, underscores its potential as a workhorse in synthetic organic chemistry.

Interdisciplinary Research Opportunities with Computational and Materials Science

The interface of experimental and theoretical chemistry offers significant opportunities to deepen the understanding of this compound-mediated catalysis. Computational studies , particularly Density Functional Theory (DFT), are becoming increasingly instrumental in elucidating reaction mechanisms and the origins of enantioselectivity. By modeling the transition states of catalytic cycles, researchers can gain insights into the key interactions between the substrate, the ligand, and the metal center that govern the stereochemical outcome. This knowledge can, in turn, guide the rational design of next-generation ligands with improved performance.

In the realm of materials science , the immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their recyclability and applicability in continuous flow processes. nih.gov While specific examples of this compound immobilization are emerging, the broader field of heterogenizing chiral N,N'-dioxide ligands is an active area of investigation. Potential strategies include covalent attachment to polymers, silica, or magnetic nanoparticles. The development of robust and recyclable heterogeneous catalysts based on the this compound scaffold would represent a significant step towards more sustainable and industrially viable asymmetric catalysis. The dispersion of these ligands on nanocluster supports is one such promising approach that has been explored for other chiral ligands. nih.gov

Q & A

How to formulate research questions for studying Feng L3-prpr2 in academic research?

Methodological Answer:

- Step 1: Conduct a preliminary literature review to identify gaps in understanding this compound's properties or mechanisms. Use databases like PubMed or Scopus, prioritizing peer-reviewed journals and avoiding unreliable sources like Benchchem .

- Step 2: Align questions with hypotheses, ensuring they address unresolved issues (e.g., "How does this compound interact with [specific receptor] under varying pH conditions?").

- Step 3: Justify each question using foundational studies (e.g., cite prior work on structural analogs) and ensure they meet criteria: clarity, feasibility, and academic relevance .

What strategies ensure a rigorous literature review for this compound research?

Methodological Answer:

- Strategy 1: Use Boolean search terms (e.g., "this compound AND [mechanism/application]") to filter primary sources (experimental studies) over secondary reviews .

- Strategy 2: Organize findings thematically (e.g., "Structural Properties," "Kinetic Studies") and critically evaluate methodologies used in conflicting results .

- Strategy 3: Annotate gaps (e.g., "Limited in vivo data on toxicity") to guide hypothesis formulation .

How to address contradictions in experimental data on this compound's biochemical activity?

Advanced Answer:

- Approach 1: Perform sensitivity analyses to identify variables causing discrepancies (e.g., temperature, solvent purity) .

- Approach 2: Replicate studies under standardized conditions, documenting all parameters (e.g., reagent lot numbers, instrumentation calibration) .

- Approach 3: Use meta-analysis to statistically synthesize data from multiple studies, highlighting outliers or systematic biases .

What advanced statistical methods are suitable for analyzing this compound's dose-response relationships?

Advanced Answer:

- Method 1: Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves, reporting confidence intervals and R² values .

- Method 2: Use Bayesian inference to quantify uncertainty in EC50 estimates, especially with limited sample sizes .

- Method 3: Validate models via cross-validation or bootstrapping to ensure robustness .

How to develop testable hypotheses about this compound's mechanism of action?

Basic Answer:

- Framework: Use the "IF-THEN" structure (e.g., "IF this compound inhibits [enzyme X], THEN [substrate Y] accumulation will increase").

- Validation: Design pilot experiments (e.g., enzyme assays) to preliminarily test hypotheses before large-scale studies .

How to validate this compound research findings across interdisciplinary contexts?

Advanced Answer:

- Validation 1: Collaborate with computational chemists to model interactions and compare with empirical data .

- Validation 2: Integrate biochemical assays with omics data (e.g., proteomics) to identify downstream effects .

- Validation 3: Use orthogonal methods (e.g., SPR and ITC) to confirm binding affinities .

What ethical considerations apply to in vivo studies involving this compound?

Basic Answer:

- Consideration 1: Obtain ethics committee approval, ensuring adherence to ARRIVE guidelines for animal welfare .

- Consideration 2: Justify sample sizes statistically to minimize unnecessary animal use .

How to optimize data collection methodologies for this compound pharmacokinetics?

Basic Answer:

- Optimization 1: Use LC-MS/MS for high-sensitivity quantification, validating methods per FDA guidelines .

- Optimization 2: Collect time-point data at intervals matching the compound’s half-life, avoiding oversampling .

What interdisciplinary approaches enhance this compound’s therapeutic potential analysis?

Advanced Answer:

- Approach 1: Partner with clinicians to correlate in vitro efficacy with patient-derived tissue models .

- Approach 2: Integrate cheminformatics tools (e.g., molecular docking) to predict off-target interactions .

How to ensure unbiased data interpretation in this compound studies?

Advanced Answer:

- Strategy 1: Implement blinding during data analysis, separating raw data collection from interpretation .

- Strategy 2: Pre-register study protocols on platforms like Open Science Framework to reduce HARKing (Hypothesizing After Results are Known) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.